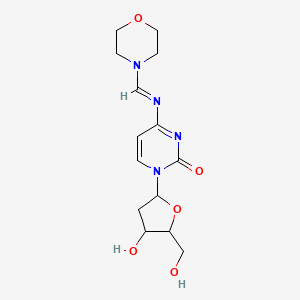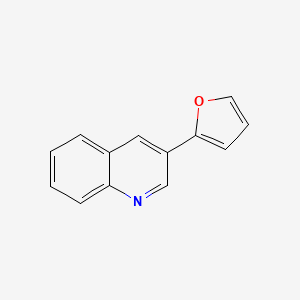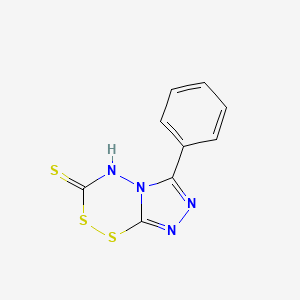
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- is a heterocyclic compound that features a unique structure combining triazole and dithiadiazine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with sulfur-containing reagents to form the dithiadiazine ring . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like anhydrous potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve one-pot synthesis techniques that minimize the need for purification steps and reduce production costs . The use of automated reactors and continuous flow systems can further enhance the efficiency of industrial-scale synthesis.
化学反应分析
Types of Reactions
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides, while reduction can yield thiol derivatives .
科学研究应用
Chemistry
In chemistry, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against certain bacterial strains and cancer cell lines .
Industry
In the industrial sector, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .
作用机制
The mechanism of action of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects . The compound’s structure allows it to form strong hydrogen bonds and dipole interactions with biological receptors, enhancing its efficacy .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A widely studied compound with applications in pharmaceuticals and agrochemicals.
Dithiadiazine: Known for its antimicrobial properties and use in materials science.
Uniqueness
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazine-3(4H)-thione, 6-phenyl- stands out due to its combined triazole and dithiadiazine rings, which confer unique chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications .
属性
CAS 编号 |
127399-31-9 |
|---|---|
分子式 |
C9H6N4S3 |
分子量 |
266.4 g/mol |
IUPAC 名称 |
6-phenyl-4H-[1,2,4]triazolo[3,4-c][1,2,4,5]dithiadiazine-3-thione |
InChI |
InChI=1S/C9H6N4S3/c14-9-12-13-7(6-4-2-1-3-5-6)10-11-8(13)15-16-9/h1-5H,(H,12,14) |
InChI 键 |
LVRKBHTUZRIFCL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C3N2NC(=S)SS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


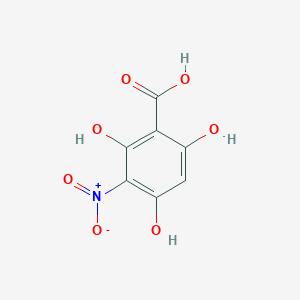
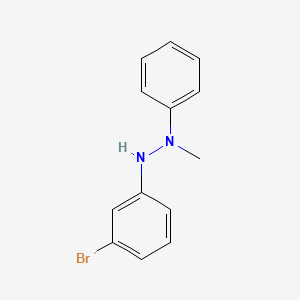
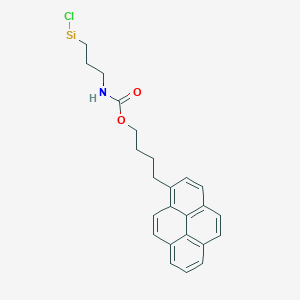
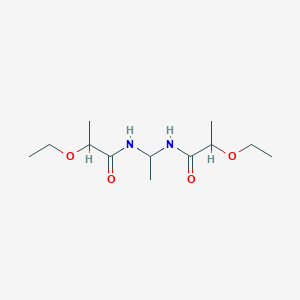
![Acetic acid;3-[4-(2-methylphenyl)phenyl]prop-2-en-1-ol](/img/structure/B14289263.png)
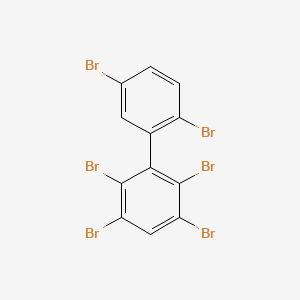
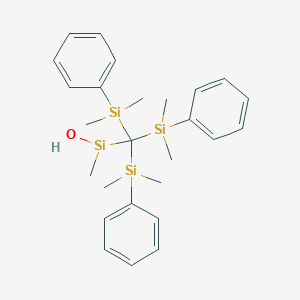
![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)
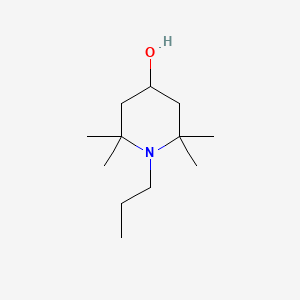

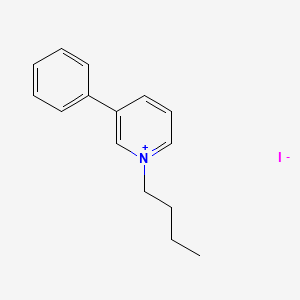
![1-Phenyl-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14289300.png)
